molecular formula C14H12ClN3O3S B4763922 N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide

N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide

Cat. No. B4763922
M. Wt: 337.8 g/mol
InChI Key: SSAYFJOFPKGLHQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide, also known as ACTH, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a hydrazine derivative that has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. It has also been shown to modulate the immune system by regulating the production of cytokines and other immune cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and immunomodulatory effects. It has also been shown to have an impact on the central nervous system, with some studies suggesting that it may have neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide in lab experiments is its well-established synthesis method and the availability of the compound. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide, including further studies on its anti-tumor properties and potential use in cancer therapy. Additionally, research on its neuroprotective properties and potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's is also an area of interest. Finally, further studies on its immunomodulatory effects and potential use in autoimmune diseases may also be warranted.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-tumor, anti-inflammatory, and immunomodulatory effects make it an attractive candidate for further research, and there are several future directions for study that may lead to new therapeutic options for various diseases.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. It has been shown to have anti-tumor properties, as well as anti-inflammatory and immunomodulatory effects.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[(5-chlorothiophene-2-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-8(19)9-2-4-10(5-3-9)16-14(21)18-17-13(20)11-6-7-12(15)22-11/h2-7H,1H3,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYFJOFPKGLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(5-chlorothiophen-2-yl)carbonyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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